![molecular formula C17H26N2O3S B5884998 N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5884998.png)
N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been widely used in scientific research. This molecule has been shown to have potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
CCG-1423 inhibits RhoA activity by binding to the RhoA binding domain of its downstream effector, Rho kinase (ROCK). This binding prevents the activation of ROCK, which is required for RhoA-mediated cellular processes. The inhibition of RhoA activity by CCG-1423 leads to the disruption of actin cytoskeleton and cell adhesion, resulting in the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
CCG-1423 has been shown to have various biochemical and physiological effects. In cancer cells, CCG-1423 inhibits cell migration and invasion, leading to the suppression of tumor growth and metastasis. In cardiovascular diseases, CCG-1423 has been shown to improve endothelial function and reduce vascular inflammation. In neurological disorders, CCG-1423 has been shown to improve axonal regeneration and functional recovery after spinal cord injury.
Vorteile Und Einschränkungen Für Laborexperimente
CCG-1423 has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and has high specificity for RhoA inhibition. It has been extensively used in various in vitro and in vivo models, and its effects have been well characterized. However, CCG-1423 also has some limitations. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Its effects can also be influenced by the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the use of CCG-1423 in scientific research. One potential application is in the development of novel cancer therapies. CCG-1423 has been shown to have potent anti-tumor effects in various cancer models, and its combination with other anti-cancer agents could lead to improved therapeutic outcomes. Another potential application is in the treatment of neurological disorders. CCG-1423 has been shown to improve axonal regeneration and functional recovery after spinal cord injury, and its use in combination with other neuroprotective agents could lead to improved outcomes. Finally, the development of more potent and bioavailable RhoA inhibitors based on the structure of CCG-1423 could lead to improved therapeutic options for various diseases.
Synthesemethoden
CCG-1423 can be synthesized using a multistep process. The first step involves the reaction of cyclohexylamine with 2-ethylbenzoyl chloride to form N-cyclohexyl-2-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclohexyl-N-(2-ethylphenyl)-N-methylsulfonyl benzamide. Finally, this compound is reacted with glycine to form CCG-1423.
Wissenschaftliche Forschungsanwendungen
CCG-1423 has been extensively used in scientific research as a tool to study the role of Rho signaling pathway in various cellular processes. This molecule has been shown to inhibit RhoA activity, which plays a crucial role in cell migration, proliferation, and survival. CCG-1423 has been used to study the effect of RhoA inhibition on cancer cell migration and invasion. It has also been used to investigate the role of RhoA in cardiovascular diseases and neurological disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-14-9-7-8-12-16(14)19(23(2,21)22)13-17(20)18-15-10-5-4-6-11-15/h7-9,12,15H,3-6,10-11,13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFZCVQTVJEXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.